Aurothioglucose mechanism of action in rheumatoid arthritis
Aurothioglucose mechanism of action in rheumatoid arthritis
An In-depth Technical Guide on the Mechanism of Action of Aurothioglucose in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurothioglucose, a gold-based disease-modifying antirheumatic drug (DMARD), has historically been used in the management of rheumatoid arthritis (RA).[1][2] While its use has diminished with the advent of newer therapies, understanding its mechanism of action remains crucial for the broader comprehension of immunomodulatory drug development.[1][3] The therapeutic effects of aurothioglucose are attributed to its complex interactions with the immune system, primarily targeting macrophages and lymphocytes to attenuate the inflammatory cascade characteristic of RA.[1][4] Key mechanisms include the inhibition of pro-inflammatory cytokine production, suppression of immune cell proliferation, and interference with critical signaling pathways such as NF-κB.[1][4][5][6] This document provides a detailed overview of the molecular mechanisms of aurothioglucose, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to Aurothioglucose
Aurothioglucose is a gold-containing compound that was a cornerstone in the treatment of rheumatoid arthritis for many years.[1][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily manage symptoms, aurothioglucose is classified as a DMARD, aiming to slow the progression of the disease.[1][2] The clinical application of gold compounds for RA began in the 1930s, with the goal of reducing inflammation and preventing joint destruction.[3] Although its precise mechanism of action is not fully elucidated, research has pointed to several key immunomodulatory effects.[1][3][4][7]
Core Mechanisms of Action
The therapeutic efficacy of aurothioglucose in rheumatoid arthritis is believed to stem from a multifactorial approach to dampening the autoimmune response. The gold compound accumulates within immune cells, particularly macrophages and lymphocytes, where it exerts its inhibitory functions.[1]
Modulation of Macrophage and Lymphocyte Function
Aurothioglucose significantly impacts the function of key immune cells involved in the pathogenesis of RA:
-
Macrophages: It inhibits the activity of lysosomal enzymes within macrophages, which are crucial for the breakdown of cellular components and can contribute to tissue damage in the inflamed joint.[1][4] By reducing the phagocytic activity and the production of inflammatory mediators by macrophages, aurothioglucose helps to limit joint tissue destruction.[1][4]
-
T-Lymphocytes: The drug has been shown to inhibit the proliferation of T-cells, which are central to the autoimmune response in RA.[1][4] This inhibition helps to reduce the overall inflammatory cascade.[1] Some studies also suggest that aurothioglucose may inhibit adenylyl cyclase activity in lymphocyte membranes.[3][7]
Inhibition of Pro-inflammatory Cytokines
A key aspect of aurothioglucose's action is the reduction in the production of pro-inflammatory cytokines, which are pivotal in sustaining the inflammatory environment of the rheumatoid joint.[1][4]
Interference with the NF-κB Signaling Pathway
A significant molecular mechanism of aurothioglucose is its inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor for the expression of numerous genes involved in inflammation and immunity.[6] Gold compounds have been demonstrated to inhibit NF-κB activation by blocking the activity of IκB kinase (IKK).[5] It is proposed that gold ions may interact with and oxidize cysteine residues essential for IKKβ function, specifically Cys-179, thereby preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB to translocate to the nucleus and activate gene expression.[5][6] Furthermore, aurothioglucose has been shown to act as a functional antagonist to Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, by inhibiting IL-1-induced NF-κB and AP-1 activity.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the mechanism of action of gold compounds, including aurothioglucose and the related oral gold compound, auranofin.
| Parameter | Compound | Cell/System | Concentration | Effect | Reference |
| Antigen Presentation | Auranofin | Splenic Macrophages | 2 µM | Inhibition | [9] |
| IL-1 Production | Auranofin | Macrophages | 2 µM | Inhibition | [9] |
| IL-2 Production | Auranofin | Lymphocytes | 2 µM | Inhibition | [9] |
| IKKα Inhibition (IC50) | BMS-345541 | In vitro kinase assay | 4 µM | 50% inhibition | [10] |
| IKKβ Inhibition (IC50) | BMS-345541 | In vitro kinase assay | 0.3 µM | 50% inhibition | [10] |
| Radiographic Progression | Aurothioglucose | RA Patients | Not specified | Retardation of joint destruction | [11] |
| New Erosions | Aurothioglucose | RA Patients | Not specified | No significant increase | [11] |
*BMS-345541 is a specific IKK inhibitor, and its data is included for context on the potency of IKK inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of aurothioglucose.
Protocol for Macrophage Phagocytosis Assay
This protocol is designed to evaluate the effect of aurothioglucose on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Aurothioglucose.
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli bioparticles or zymosan).
-
Phosphate-buffered saline (PBS).
-
Trypan blue solution.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture: Culture macrophages in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Aurothioglucose Treatment: Treat the cells with varying concentrations of aurothioglucose (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Phagocytosis Induction:
-
Wash the cells twice with warm PBS.
-
Add the fluorescently labeled particles to the cells at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Wash the cells three times with cold PBS to remove non-phagocytosed particles.
-
Add trypan blue solution (0.2 mg/mL in PBS) for 1-2 minutes to quench the fluorescence of surface-bound, non-internalized particles.
-
-
Cell Harvesting and Analysis:
-
Wash the cells again with PBS.
-
Detach the cells using a cell scraper or trypsin-EDTA.
-
Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which are indicative of the phagocytic activity. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
Protocol for T-Lymphocyte Proliferation Assay
This assay measures the effect of aurothioglucose on the proliferation of T-lymphocytes in response to a mitogenic stimulus.[12][13][14][15][16]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Complete RPMI-1640 medium.
-
Aurothioglucose.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
-
96-well round-bottom plates.
-
Scintillation counter or plate reader.
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation and resuspend them in complete RPMI-1640 medium.
-
Assay Setup:
-
Plate 1 x 10^5 PBMCs per well in a 96-well plate.
-
Add varying concentrations of aurothioglucose.
-
Add the mitogen to stimulate proliferation. Include unstimulated and mitogen-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement ([³H]-Thymidine method):
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
-
Data Analysis: Calculate the percentage inhibition of proliferation for each concentration of aurothioglucose compared to the mitogen-only control.
Protocol for Cytokine Production Measurement by ELISA
This protocol is for quantifying the effect of aurothioglucose on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by macrophages.[17][18][19][20][21]
Materials:
-
Macrophage cell line or primary macrophages.
-
Complete culture medium.
-
Aurothioglucose.
-
Lipopolysaccharide (LPS) to stimulate cytokine production.
-
ELISA kit for the specific cytokine of interest.
Procedure:
-
Cell Stimulation:
-
Plate macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Pre-treat the cells with different concentrations of aurothioglucose for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Conclusion
Aurothioglucose exerts its therapeutic effects in rheumatoid arthritis through a multi-pronged attack on the inflammatory processes. By inhibiting the function of key immune cells like macrophages and T-lymphocytes, reducing the production of pro-inflammatory cytokines, and interfering with the pivotal NF-κB signaling pathway, aurothioglucose helps to mitigate the autoimmune response and slow disease progression. Although largely succeeded by newer biologic and targeted synthetic DMARDs, the study of aurothioglucose's mechanism of action continues to provide valuable insights into the immunopharmacology of rheumatoid arthritis and informs the development of future therapies. The experimental protocols detailed herein provide a framework for the continued investigation of immunomodulatory compounds.
References
- 1. What is Aurothioglucose used for? [synapse.patsnap.com]
- 2. aurothioglucose (Solganal) Drug Side Effects and Dosing [medicinenet.com]
- 3. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aurothioglucose? [synapse.patsnap.com]
- 5. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Modulation of macrophage-lymphocyte interactions by the antiarthritic gold compound, auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of aurothioglucose and auranofin on radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lab13 [science.umd.edu]
- 13. hanc.info [hanc.info]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine analysis - ELISA / CBA [sanquin.org]
- 19. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
